![molecular formula C13H22N2O B1245878 N-methylammodendrine](/img/structure/B1245878.png)
N-methylammodendrine
Overview
Description
N-methylammodendrine is a natural product found in Castilleja miniata, Dichilus reflexus, and other organisms with data available.
Scientific Research Applications
Enantiomer Isolation and Toxicity Analysis
In a study by Lee et al. (2005), researchers isolated the enantiomers of ammodendrine and N-methylammodendrine, establishing their optical rotation values. They also assessed the toxicity of these compounds in mice, finding little difference in acute murine toxicity between the enantiomers.
Reductive Amination Synthesis
Senthamarai et al. (2018) described an expedient reductive amination process using cobalt oxide nanoparticles for synthesizing N-methyl- and N-alkylamines, highlighting their significance in life-science molecules.
RNA Methylation Identification
Nazari et al. (2019) developed a computational model to identify RNA N6-methyladenosine sites, which play crucial roles in various biological processes. This research aids in understanding RNA methylation modifications.
Advances in N-Methylation
Yan et al. (2020) summarized the research progress in N-methylation of amines and imines, an important reaction for C-N bond formation in both laboratory research and industrial applications.
Epigenetic Changes Induced by Dendrimers
Kohonen et al. (2013) studied the epigenetic effects of polyamidoamine dendrimers on human lung epithelial cells, implicating potential long-term effects of engineered nanomaterials.
Plant m6A Regulatory Machinery
Yue et al. (2019) provided insights into the structure, composition, and biological functions of plant N6-methyladenosine regulatory machinery, contributing to understanding epitranscriptome manipulation in crop improvement.
Antidepressant Effects of Ketamine
Berman et al. (2000) explored the antidepressant effects of ketamine, an N-methyl-D-aspartate receptor antagonist, in patients with depression, revealing rapid improvement in symptoms.
properties
IUPAC Name |
1-[5-(1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUPFWFYUMIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylammodendrine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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